(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazolone family This compound is characterized by the presence of a biphenyl group attached to a thiazolone ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 4-bromomethylbiphenyl with 2-mercaptothiazolone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Functionalized biphenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the thiazolone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its therapeutic properties by influencing cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-oxo-1,3-thiazolidin-4-one
- (5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-imino-1,3-thiazolidin-4-one
Uniqueness
(5E)-5-{[1,1’-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one stands out due to the presence of the sulfanyl group, which imparts unique redox properties and enhances its reactivity compared to similar compounds
Properties
Molecular Formula |
C16H11NOS2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19) |
InChI Key |
VRNCZWQQVCTSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.